molecular formula C13H16Cl2N2 B8178409 Methyl({[3-(pyridin-4-yl)phenyl]methyl})amine dihydrochloride

Methyl({[3-(pyridin-4-yl)phenyl]methyl})amine dihydrochloride

Cat. No.: B8178409
M. Wt: 271.18 g/mol
InChI Key: QFUQLHQPQSFAHV-UHFFFAOYSA-N
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Description

Methyl({[3-(pyridin-4-yl)phenyl]methyl})amine dihydrochloride is a chemical compound with the molecular formula C13H15Cl2N2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridine ring attached to a phenyl group, further connected to a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[3-(pyridin-4-yl)phenyl]methyl})amine dihydrochloride typically involves the reaction of 3-(pyridin-4-yl)benzaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the methanamine group. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl({[3-(pyridin-4-yl)phenyl]methyl})amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted methanamine derivatives.

Scientific Research Applications

Methyl({[3-(pyridin-4-yl)phenyl]methyl})amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl({[3-(pyridin-4-yl)phenyl]methyl})amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in cellular metabolism and gene expression.

Comparison with Similar Compounds

Methyl({[3-(pyridin-4-yl)phenyl]methyl})amine dihydrochloride can be compared with other similar compounds, such as:

  • N-Methyl-1-(pyridin-4-yl)methanamine
  • N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
  • N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the pyridine and phenyl groups in this compound contributes to its distinct chemical properties and biological activities .

Properties

IUPAC Name

N-methyl-1-(3-pyridin-4-ylphenyl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.2ClH/c1-14-10-11-3-2-4-13(9-11)12-5-7-15-8-6-12;;/h2-9,14H,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUQLHQPQSFAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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